![molecular formula C14H19BrN2O B12588208 Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- CAS No. 649740-11-4](/img/structure/B12588208.png)
Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-: is a chemical compound with a molecular formula of C8H8BrNO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromophenyl group and a piperidinylmethyl group attached to the acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:
- Mix m-bromoaniline and acetic acid evenly.
- Slowly add acetic anhydride to the mixture.
- Reflux the reaction mixture for 0.5 hours.
- Allow the mixture to stand for 0.5 hours.
- Pour the mixture into five times the amount of ice water.
- Filter the precipitated crystals.
- Recrystallize the product with ethanol to obtain the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Phenoxy acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological research to study its effects on different biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, it is investigated for its potential use in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- involves its interaction with specific molecular targets. The bromophenyl group and the piperidinylmethyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- Acetanilide, 3’-bromo-
- 3-Bromoacetanilide
- N-(3-Bromophenyl)acetic acid amide
Comparison: Compared to these similar compounds, Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]- is unique due to the presence of the piperidinylmethyl group. This additional group enhances its binding affinity to molecular targets and increases its potential applications in various fields. The presence of the bromine atom also contributes to its reactivity and versatility in chemical synthesis.
Propiedades
Número CAS |
649740-11-4 |
|---|---|
Fórmula molecular |
C14H19BrN2O |
Peso molecular |
311.22 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)-piperidin-1-ylmethyl]acetamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)16-14(17-8-3-2-4-9-17)12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9H2,1H3,(H,16,18) |
Clave InChI |
OEBWAVJODLQDHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


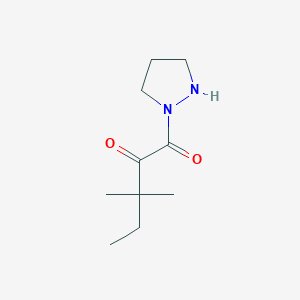
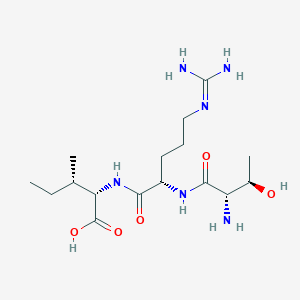
![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
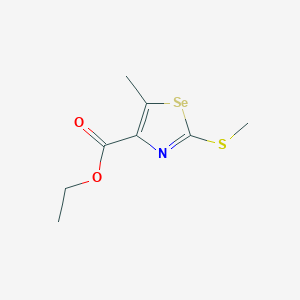
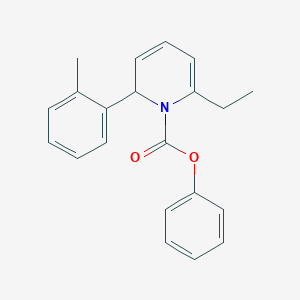
![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)
![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)
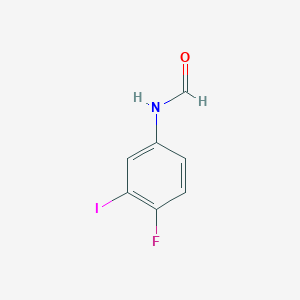
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)
![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
